![molecular formula C14H9Cl3O2 B3015949 3-Chloro-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde CAS No. 433242-78-5](/img/structure/B3015949.png)

3-Chloro-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

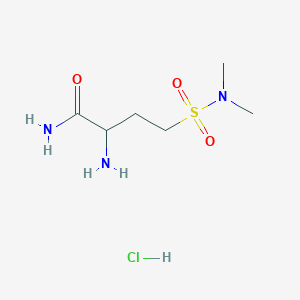

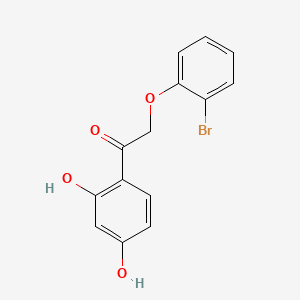

3-Chloro-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde is a chemical compound with the molecular formula C14H9Cl3O2 . It is a derivative of benzaldehyde, which is a common building block in the synthesis of various chemical compounds .

Molecular Structure Analysis

The molecular structure of 3-Chloro-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde consists of a benzaldehyde core with chlorine atoms at the 3 and 4 positions and a 2,4-dichlorobenzyl group attached via an oxygen atom . The presence of multiple chlorine atoms in the structure suggests that this compound may exhibit interesting reactivity patterns.Applications De Recherche Scientifique

Catalysis and Synthesis

3-Chloro-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde, being a derivative of benzaldehyde, plays a role in various catalytic and synthetic processes. For instance, the oxidative property of mesoporous Ti-SBA-15 was enhanced by treatment with chlorosulfonic acid, showing a significant increase in benzyl alcohol conversion to benzaldehyde (Sharma, Soni, & Dalai, 2012). Another study involved the synthesis of heterocyclic beta-Chlorovinyl aldehydes using Vilsmeier Reagent, demonstrating the versatility of such compounds in chemical synthesis (Majo & Perumal, 1996).

Organic Chemistry and Material Science

In organic chemistry and material science, derivatives of benzaldehyde are key intermediates. The regioselective protection of the 4-hydroxyl group of 3,4-dihydroxy-benzaldehyde with various protecting groups showcases the compound's significance in organic synthesis (Plourde & Spaetzel, 2002). Similarly, the synthesis of trans-2-benzyloxy-3(4-chloro(bromophenyl)oxiranes and their application as antimicrobial additives to oils and fuels indicate the practical applications of these compounds (Talybov, Akhmedova, & Yusubov, 2022).

Environmental and Green Chemistry

The compound's derivatives are also involved in environmentally friendly processes. For example, the gas-phase selective oxidation of benzyl alcohol to benzaldehyde over nanoporous gold, using molecular oxygen as the green oxidant, shows its role in green chemistry applications (Han et al., 2010).

Medicinal Chemistry

In medicinal chemistry, substituted benzaldehydes have been designed to increase the oxygen affinity of human hemoglobin and inhibit the sickling of erythrocytes, suggesting potential therapeutic applications (Beddell et al., 1984).

Photocatalysis

The use of graphitic carbon nitride modified for the selective synthesis of benzaldehyde from benzyl alcohol in photocatalytic processes highlights the relevance of benzaldehyde derivatives in the field of photocatalysis (Lima et al., 2017).

Propriétés

IUPAC Name |

3-chloro-4-[(2,4-dichlorophenyl)methoxy]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl3O2/c15-11-3-2-10(12(16)6-11)8-19-14-4-1-9(7-18)5-13(14)17/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEEWKCMOSLQTBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)Cl)OCC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-6-fluoro-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B3015866.png)

![3-(2-Chlorophenyl)-5-[1-(3-phenylpropanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B3015867.png)

methanone](/img/structure/B3015870.png)

![2-(4-{[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)ethyl]amino}phenyl)acetonitrile](/img/structure/B3015874.png)

![1-Methyl-4-[[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]pyridin-2-one](/img/structure/B3015881.png)

![5-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B3015883.png)

![1-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-2-(thiophen-2-yl)ethan-1-one](/img/structure/B3015885.png)